molecular formula C165H282N44O56S2 B3344872 Corticotropin releasing hormone (9-41) CAS No. 96118-75-1

Corticotropin releasing hormone (9-41)

Cat. No. B3344872
CAS RN: 96118-75-1
M. Wt: 3842.4 g/mol
InChI Key: MMSLSKDMIZOHRX-WYDAWZGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corticotropin-releasing hormone (CRH) is a 41-amino acid peptide derived from a 196-amino acid preprohormone . It is secreted by the paraventricular nucleus (PVN) of the hypothalamus in response to stress . The main function of CRH is the stimulation of the pituitary synthesis of adrenocorticotropic hormone (ACTH), as part of the hypothalamic–pituitary–adrenal axis (HPA axis) . Corticotropin releasing hormone (9-41) is a peptide fragment that retains the amino acid at positions 9 to 41 of the corticotropin releasing hormone sequence .


Synthesis Analysis

The CRH gene is located on chromosome 8 and is made up of two exons separated by an 800 bp intron . Exon 2 encodes the entire prepropeptide of 196 AAs . The N-terminal 24 AA signal sequence and the proregion are proteolytically processed by prohormone convertases . Its maturation is completed by C-terminal amidation .


Molecular Structure Analysis

CRH is a peptide hormone involved in stress responses . It is a releasing hormone that belongs to the corticotropin-releasing factor family . In humans, it is encoded by the CRH gene .


Chemical Reactions Analysis

CRH acts through the stimulation of cell surface ACTH receptors, which are primarily located on the adrenocortical cells . CRH stimulates the cortex of the adrenal gland and boosts the synthesis of corticosteroids, mainly glucocorticoids but also sex steroids (androgens) .


Physical And Chemical Properties Analysis

CRH is a peptide hormone that is soluble in water and stable under normal conditions . It is sensitive to changes in temperature, pH, and light, which can lead to degradation or loss of activity .

Mechanism of Action

CRH is produced in response to stress, predominantly by parvocellular neurosecretory cells within the paraventricular nucleus of the hypothalamus and is released at the median eminence from neurosecretory terminals of these neurons into the primary capillary plexus of the hypothalamo-hypophyseal portal system .

Safety and Hazards

An early increase in peptide plasma concentrations was recently reported in women who had experienced prior preterm birth, suggesting that measurement of CRH during the second trimester may identify women at risk of preterm delivery .

Future Directions

There is evidence for the beneficial effects of CRH beyond mood disorders . Future pre-clinical studies should be tailored towards effectively predicting the clinical scenario, including reduction of bias and randomization . Further elucidation of the physiology of CRH will facilitate characterization of its role in human pathophysiology and exploit the potential of ligands for CRH receptors as novel therapeutic targets .

properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C165H282N44O56S2/c1-76(2)65-108(157(259)207-117(75-119(170)212)161(263)188-95(36-32-62-177-165(174)175)143(245)201-112(69-80(9)10)158(260)206-114(71-82(13)14)160(262)205-111(68-79(7)8)155(257)194-103(44-54-126(225)226)147(249)191-97(38-48-120(213)214)138(240)178-85(19)131(171)233)199-135(237)87(21)179-132(234)86(20)180-139(241)96(37-47-118(169)211)189-145(247)100(41-51-123(219)220)184-134(236)89(23)182-140(242)98(39-49-121(215)216)190-141(243)93(34-28-30-60-167)186-144(246)99(40-50-122(217)218)183-133(235)88(22)181-137(239)92(33-27-29-59-166)185-146(248)101(42-52-124(221)222)193-151(253)106(57-63-266-25)197-149(251)104(45-55-127(227)228)195-154(256)109(66-77(3)4)203-152(254)107(58-64-267-26)198-148(250)102(43-53-125(223)224)192-142(244)94(35-31-61-176-164(172)173)187-153(255)110(67-78(5)6)204-159(261)113(70-81(11)12)202-150(252)105(46-56-128(229)230)196-156(258)115(72-83(15)16)208-163(265)130(90(24)210)209-162(264)116(73-84(17)18)200-136(238)91(168)74-129(231)232/h76-117,130,210H,27-75,166-168H2,1-26H3,(H2,169,211)(H2,170,212)(H2,171,233)(H,178,240)(H,179,234)(H,180,241)(H,181,239)(H,182,242)(H,183,235)(H,184,236)(H,185,248)(H,186,246)(H,187,255)(H,188,263)(H,189,247)(H,190,243)(H,191,249)(H,192,244)(H,193,253)(H,194,257)(H,195,256)(H,196,258)(H,197,251)(H,198,250)(H,199,237)(H,200,238)(H,201,245)(H,202,252)(H,203,254)(H,204,261)(H,205,262)(H,206,260)(H,207,259)(H,208,265)(H,209,264)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H4,172,173,176)(H4,174,175,177)/t85-,86-,87-,88-,89-,90+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,130-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLSKDMIZOHRX-WYDAWZGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H282N44O56S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242127
Record name Corticotropin releasing hormone (9-41)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3842.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96118-75-1
Record name Corticotropin releasing hormone (9-41)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096118751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corticotropin releasing hormone (9-41)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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